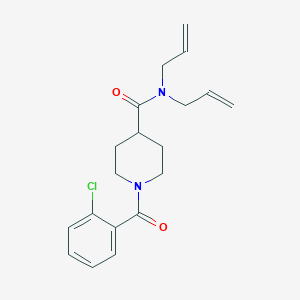![molecular formula C13H20N2O4S B4446419 2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-propylacetamide](/img/structure/B4446419.png)
2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-propylacetamide
Vue d'ensemble
Description
2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-propylacetamide, also known as DMSPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to possess unique biochemical and physiological effects that make it a promising candidate for the development of novel drugs.
Mécanisme D'action
The mechanism of action of 2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-propylacetamide is not yet fully understood. However, studies have suggested that it may act by inhibiting certain enzymes and signaling pathways that are involved in disease progression. For example, 2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-propylacetamide has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects
2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-propylacetamide has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. Additionally, it has been found to induce apoptosis in cancer cells and have a protective effect on the cardiovascular and nervous systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-propylacetamide in scientific research is its unique biochemical and physiological effects. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective compound for laboratory experiments. However, one limitation of using 2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-propylacetamide is its potential toxicity, which requires careful handling and dosage control.
Orientations Futures
There are several potential future directions for research involving 2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-propylacetamide. One area of interest is the development of novel drugs based on the structure of 2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-propylacetamide. Additionally, further studies are needed to fully understand the mechanism of action of 2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-propylacetamide and its potential therapeutic applications. Finally, research is needed to determine the safety and efficacy of 2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-propylacetamide in clinical trials.
Applications De Recherche Scientifique
2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-propylacetamide has been extensively studied for its potential therapeutic applications in various areas of medicine, including cancer, cardiovascular disease, and neurological disorders. Recent studies have shown that 2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-propylacetamide possesses anti-cancer properties and can induce apoptosis in cancer cells. Additionally, 2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-propylacetamide has been found to have a protective effect on the cardiovascular system by reducing inflammation and oxidative stress. It has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
2-[4-(dimethylsulfamoyl)phenoxy]-N-propylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-4-9-14-13(16)10-19-11-5-7-12(8-6-11)20(17,18)15(2)3/h5-8H,4,9-10H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAAVBOBKDMKSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)COC1=CC=C(C=C1)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(2-thienyl)-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4446340.png)
![3-nitro-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4446344.png)



![4-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide](/img/structure/B4446373.png)
![3-[4-(4-methoxyphenyl)-1-piperazinyl]-6-phenylpyridazine](/img/structure/B4446379.png)
![2,5-dichloro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4446384.png)
![4-[4-(3,5-difluorophenyl)-1H-1,2,3-triazol-1-yl]-1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine trifluoroacetate](/img/structure/B4446392.png)
![N~2~-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide](/img/structure/B4446395.png)

![N-(3-acetylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446412.png)
![2-methyl-7-(3-pyridinylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4446421.png)
